2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14BrNO2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-(3-bromo-4,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H14BrNO2/c1-13-9-6-7(3-4-12)5-8(11)10(9)14-2/h5-6H,3-4,12H2,1-2H3 |
InChI Key |
IDCGMROWYPOYMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CCN)Br)OC |
Origin of Product |
United States |
Chiral Resolution of Racemates:
This classical approach involves synthesizing the chiral analogue as a racemic mixture (an equal mixture of both enantiomers) and then separating them.
Diastereomeric Salt Formation: A common method involves reacting the racemic amine with a chiral acid. This forms a pair of diastereomeric salts which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.
Enzymatic Kinetic Resolution: This method utilizes enzymes, often lipases like Candida antarctica lipase B (CAL-B), which selectively acylate one enantiomer of the amine, leaving the other unreacted. The a researchgate.netrsc.orgcylated and unreacted amines can then be separated. This technique can provide both enantiomers in high enantiomeric purity. A dou researchgate.netrsc.orgble kinetic resolution approach, where both the amine and an acyl donor are chiral, can further enhance the efficiency of the process.
2 nih.gov. Asymmetric Synthesis:
These methods aim to directly produce the desired enantiomer, avoiding the need for a resolution step.
Use of Chiral Auxiliaries: A chiral auxiliary, such as the readily available (R)- or (S)-1-phenylethylamine (α-PEA), can be attached to a precursor molecule to direct a subsequent reaction stereoselectively. After nih.govresearchgate.net the chiral center is established, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been widely applied in the synthesis of various chiral amines and their derivatives.
nih.govresearchgate.netAsymmetric Catalysis: This powerful technique uses a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral amines, asymmetric hydrogenation of imines or enamines using transition metal catalysts with chiral ligands is a highly effective method. This nih.govacs.orgapproach is often used in industrial settings for its high efficiency and enantioselectivity.
nih.govBiocatalysis: Enzymes can also be used as catalysts for asymmetric synthesis. For example, transaminases can convert a prochiral ketone into a chiral amine with high enantiomeric excess. Biocatalytic carbene N-H insertion using engineered enzymes is another emerging method for creating chiral amines.
Bel rochester.eduow is a summary of common enantioselective methods applicable to the synthesis of chiral phenethylamine (B48288) analogues.
researchgate.netrsc.orgnih.govresearchgate.netnih.govacs.org| Method | Principle | Typical Reagents/Catalysts | Advantages | Considerations |
|---|---|---|---|---|
| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture. | Lipases (e.g., CAL-B), Acyl Donors | High enantiopurity for both enantiomers, mild conditions. | Maximum theoretical yield for one enantiomer is 50%. |
| Chiral Auxiliary | A temporary chiral group directs the stereoselective formation of a new chiral center. | (R)- or (S)-1-phenylethylamine (α-PEA) | Reliable and predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Hydrogenation | A chiral metal catalyst hydrogenates a prochiral substrate (e.g., imine) to form one enantiomer preferentially. | Rhodium or Iridium complexes with chiral phosphine ligands. | High catalytic efficiency, high enantioselectivity, suitable for large scale. | Catalyst cost and sensitivity can be high. |
Synthetic Methodologies and Precursor Chemistry of 2 3 Bromo 4,5 Dimethoxyphenyl Ethanamine
Convergent and Divergent Synthetic Routes to the Core Structure
The assembly of the 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine scaffold can be achieved through different strategic approaches, categorized broadly as convergent or divergent. A convergent synthesis involves the independent synthesis of different fragments of the molecule, which are then combined in the final stages. A divergent approach begins with a common core structure that is then modified in various ways to produce a range of related compounds.
Total synthesis of phenethylamines like the target compound typically follows a linear sequence starting from a readily available, appropriately substituted benzene derivative. A common and well-documented route for phenethylamine (B48288) synthesis involves the Henry reaction (or Knoevenagel condensation) followed by reduction. mdma.ch This pathway begins with a substituted benzaldehyde, in this case, 3-Bromo-4,5-dimethoxybenzaldehyde, which undergoes condensation with a nitroalkane such as nitroethane. The resulting intermediate, a β-nitrostyrene derivative, is then reduced to afford the final phenethylamine product. mdma.chwikipedia.org This linear approach is fundamental to the synthesis of many psychoactive phenethylamines and their analogues. wikipedia.orgacs.org
For more complex, related structures such as 2C-B-Fly, the synthesis also starts from a core aromatic structure which is built upon sequentially. For instance, the synthesis of the heterocyclic nucleus of "Fly" compounds begins with 1,4-bis(2-hydroxyethoxy)-benzene, which undergoes formylation, a Henry condensation to the nitroalkene, reduction to the phenethylamine, and finally, aromatic bromination to yield the target molecule. nih.gov This exemplifies a multi-step total synthesis where the core aromatic structure is constructed and then functionalized.
Functionalization strategies often involve modifying a pre-existing, advanced intermediate or a closely related phenethylamine. For example, N-benzyl substitution of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) derivatives is a common strategy to explore structure-activity relationships, demonstrating how a core phenethylamine structure can be further elaborated. nih.gov
Another key functionalization is the introduction of the bromine atom onto the aromatic ring. This is often achieved via electrophilic aromatic substitution on a dimethoxylated precursor. For instance, 2,5-dimethoxybenzaldehyde (B135726) can be brominated using bromine in glacial acetic acid to produce 4-bromo-2,5-dimethoxybenzaldehyde. mdma.ch This late-stage introduction of a key substituent is a common strategy in the synthesis of halogenated phenethylamines. Similarly, the synthesis of labeled analogues for use as internal standards in forensic analysis often involves developing synthetic schemes where isotopes can be incorporated at specific, strategic positions on a precursor molecule. cerilliant.comcerilliant.com
Preparation of Key Intermediates for this compound Synthesis
The success of the total synthesis hinges on the efficient preparation of key chemical intermediates. For the target compound, the most critical precursor is 3-Bromo-4,5-dimethoxybenzaldehyde, which provides the complete, correctly substituted aromatic core.
Substituted benzaldehydes are pivotal starting materials for many phenethylamine syntheses. mdma.ch The synthesis of 3-Bromo-4,5-dimethoxybenzaldehyde can be conceptualized from related procedures. For industrial applications, compounds like 3,4,5-trimethoxybenzaldehyde are synthesized from p-cresol through steps that include aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide. wikipedia.org
A laboratory-scale synthesis would likely start from a more advanced precursor like 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) or 3-hydroxy-4,5-dimethoxybenzaldehyde. Bromination of these precursors would be achieved using a suitable brominating agent, with the directing effects of the existing methoxy (B1213986) and aldehyde or hydroxyl groups determining the position of the incoming bromine atom. For example, the synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde is achieved by reacting 5-bromovanillin with bromopropane, showcasing the alkylation of a phenolic precursor. prepchem.com The synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, an intermediate for the drug ivabradine, starts from 2-bromo-4,5-dimethoxybenzaldehyde, which itself can be prepared in multiple steps from simpler precursors like 3,4-dimethoxybenzaldehyde. google.comgoogle.com
The most common and versatile method for constructing the ethylamine (B1201723) side chain on a substituted benzene ring is through a nitrostyrene intermediate. mdma.ch This two-step process involves:
Nitrostyrene Formation : A Knoevenagel or Henry condensation between the precursor benzaldehyde (3-Bromo-4,5-dimethoxybenzaldehyde) and a nitroalkane (typically nitromethane or nitroethane) catalyzed by a base. mdma.ch This reaction forms a carbon-carbon double bond, yielding a 1-(3-Bromo-4,5-dimethoxyphenyl)-2-nitropropene derivative.
Reduction : The subsequent reduction of the β-nitrostyrene is a critical step that must reduce both the nitro group to an amine and the alkene double bond to a single bond. A variety of reducing agents can accomplish this transformation, each with its own advantages and disadvantages.
Commonly employed reduction methodologies include:
Lithium Aluminum Hydride (LiAlH₄) : A powerful reducing agent widely used for this transformation, typically in an ether solvent. mdma.chacs.org
Sodium Borohydride (NaBH₄) with Catalysts : While NaBH₄ alone is generally not strong enough for the full reduction, its reactivity can be enhanced with transition metal catalysts like Copper(II) chloride (CuCl₂). beilstein-journals.orgbeilstein-journals.org This system offers a milder, non-pyrophoric, and easier-to-handle alternative to LiAlH₄, providing good yields in short reaction times. chemrxiv.orgaau.dk
Red-Al (Sodium bis(2-methoxyethoxy)aluminum dihydride) : This reductant has been shown to smoothly reduce β-nitrostyryl derivatives to β-phenethylamines in yields comparable to or greater than other methods. mdma.ch
Catalytic Hydrogenation : Using hydrogen gas with a metal catalyst such as Raney Nickel is another established method, though it may require elevated temperature and pressure. wikipedia.orgbeilstein-journals.org
Other Metal-Based Reductions : Systems like activated Zinc dust with formic acid have also been reported for the reduction of related nitroalcohols, which are intermediates from the nitrostyrene. mdma.ch
The choice of reducing agent can be influenced by factors such as the presence of other functional groups in the molecule, desired yield, and laboratory safety considerations.
Table 1: Comparison of Common Reduction Methods for β-Nitrostyrenes
| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, diethyl ether) | High reactivity, widely applicable | Pyrophoric, highly reactive with water, can be unselective | mdma.chacs.org |
| Sodium Borohydride/Copper(II) Chloride (NaBH₄/CuCl₂) | Alcohol/water solvent, reflux | Mild, non-pyrophoric, easy to handle, fast reactions | Requires a catalyst, may not be suitable for all substrates | beilstein-journals.orgbeilstein-journals.orgchemrxiv.orgaau.dk |
| Red-Al® | Benzene, reflux | High yields, less pyrophoric than LiAlH₄ | Moisture sensitive, uses benzene solvent | mdma.ch |
| Catalytic Hydrogenation (e.g., Raney-Ni) | H₂ gas, solvent (e.g., ammonia), elevated temp/pressure | "Clean" reduction (byproduct is water), scalable | Requires specialized high-pressure equipment, catalyst can be pyrophoric | wikipedia.orgbeilstein-journals.org |
| Zinc/Formic Acid | Methanol solvent | Inexpensive reagents, avoids reactive hydrides | Can be very vigorous, may require careful temperature control | mdma.ch |
Green Chemistry Principles in this compound Synthesis
While specific studies on green chemistry applications for the synthesis of this compound are not extensively documented, the principles of green chemistry can be applied to its known synthetic routes. Green chemistry focuses on maximizing reactant efficiency and minimizing waste and hazardous substance use. rsc.org
One key area for improvement is the reduction of the nitrostyrene intermediate. Traditional methods using stoichiometric metal hydrides like LiAlH₄ generate significant amounts of metallic waste that can be difficult to dispose of safely. Catalytic methods, such as catalytic hydrogenation, are inherently greener as they use a small amount of catalyst that can theoretically be recovered and reused, with hydrogen gas as the reagent and water as the only byproduct. wikipedia.orgbeilstein-journals.org
The development of milder and more selective reducing systems, such as the NaBH₄/CuCl₂ combination, also aligns with green chemistry principles. beilstein-journals.orgbeilstein-journals.org This system avoids the hazards associated with pyrophoric reagents like LiAlH₄ and can often be run in less hazardous solvent systems like alcohol/water mixtures. chemrxiv.org
Furthermore, exploring alternative energy sources could enhance the green profile of the synthesis. The use of visible light in photoredox catalysis represents a modern approach to forming C-C bonds and could offer milder and more efficient pathways for synthesizing phenethylamine derivatives or their precursors. researchgate.netacs.org Applying principles like atom economy—maximizing the incorporation of reactant atoms into the final product—by designing synthetic routes that avoid protective groups or stoichiometric reagents is a central goal. rsc.org For example, a direct C-H activation and amination of a substituted ethylbenzene would represent a highly atom-economical, albeit challenging, alternative to the classical nitrostyrene route.
Enantioselective Synthesis of Chiral Analogues
The target compound, this compound, is achiral. However, the synthesis of chiral analogues, such as those with a methyl group on the carbon alpha to the nitrogen (amphetamine analogues) or on the carbon beta to the phenyl ring, is of significant interest in medicinal chemistry, as biological activity often resides in a single enantiomer. Sever nih.goval strategies can be employed for the enantioselective synthesis of such chiral derivatives.
Advanced Spectroscopic and Structural Elucidation of 2 3 Bromo 4,5 Dimethoxyphenyl Ethanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and conformational dynamics.
2D NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the bonding framework of the molecule. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduwikipedia.org For this compound, a COSY spectrum would show a distinct cross-peak between the two methylene (B1212753) groups (-CH₂-CH₂-) of the ethanamine side chain, confirming their direct connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. wikipedia.orgumn.edu This technique allows for the direct assignment of the carbon signals for the two methylene groups and the two aromatic C-H carbons based on their known proton chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons over two to four bonds. umn.eduprinceton.edu This is particularly powerful for establishing the connection between different molecular fragments. In this molecule, HMBC would show correlations from the benzylic protons of the ethylamine (B1201723) side chain to the quaternary and protonated carbons of the phenyl ring, confirming the attachment of the side chain to the aromatic core. Furthermore, correlations from the methoxy (B1213986) protons (-OCH₃) to their respective aromatic carbons (C4 and C5) would solidify their positions.
A summary of expected correlations is presented below.
| Proton (¹H) Signal | Expected COSY Correlations (with ¹H) | Expected HMQC/HSQC Correlations (with ¹³C) | Expected HMBC Correlations (with ¹³C) |
| H-2 (Aromatic) | H-6 | C-2 | C-3, C-4, C-6, C-7 |
| H-6 (Aromatic) | H-2 | C-6 | C-1, C-2, C-4, C-5 |
| H-7 (-CH₂-) | H-8 | C-7 | C-1, C-2, C-6, C-8 |
| H-8 (-CH₂-) | H-7 | C-8 | C-7, C-1 |
| 4-OCH₃ | None | 4-OCH₃ Carbon | C-4 |
| 5-OCH₃ | None | 5-OCH₃ Carbon | C-5 |
Dynamic NMR (DNMR) spectroscopy is used to study time-dependent processes such as conformational changes and restricted rotation. researchgate.net In this compound, hindered rotation can occur around several single bonds, most notably the C(aryl)–C(alkyl) bond and the C(aryl)–O bonds of the two methoxy groups.
By recording NMR spectra at various temperatures, it is possible to observe changes in the appearance of signals corresponding to nuclei that are exchanging between different chemical environments. At low temperatures, where rotation is slow on the NMR timescale, separate signals may be observed for different conformers. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. Analysis of these spectral changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. For substituted phenyl groups, these barriers can provide insight into the steric and electronic effects of the substituents. researchgate.net
Single-Crystal X-ray Diffraction Studies of this compound and its Salts
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rigaku.com Analysis of the crystal structure of this compound or its salts would provide invaluable information on bond lengths, bond angles, and the preferred conformation of the molecule in the crystal lattice.
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. mdpi.com For this compound, several types of interactions would be anticipated. The primary amine group (-NH₂) is a strong hydrogen bond donor, and it would likely participate in N-H···N or N-H···O hydrogen bonds, potentially forming dimers or extended chains throughout the crystal lattice.
Analysis of related structures containing the bromo-dimethoxyphenyl moiety reveals the prevalence of other weak interactions. nih.govresearchgate.net These can include:
C-H···O interactions: Between aromatic or aliphatic C-H groups and the oxygen atoms of the methoxy groups.
Halogen bonding: The bromine atom can act as a Lewis acid, interacting with electron-rich atoms.
π-π stacking: Interactions between the aromatic rings of adjacent molecules. ijirset.com
Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal, providing percentage contributions for each type of interaction. mdpi.comnih.gov
| Potential Interaction Type | Donor | Acceptor | Significance |
| Hydrogen Bonding | N-H (amine) | N (amine), O (methoxy) | Primary driver of crystal packing |
| Halogen Bonding | C-Br | O, N, π-system | Directional interaction influencing packing |
| C-H···π Interactions | C-H (aliphatic/aromatic) | Phenyl Ring | Stabilizes layered structures |
| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | Contributes to overall lattice energy |
The solid-state structure reveals the lowest energy conformation of the molecule within the constraints of the crystal lattice. Key conformational features for this compound would include the torsion angle between the phenyl ring and the ethylamine side chain, as well as the orientation of the methoxy groups relative to the ring. In related structures, the planarity of the dimethoxyphenyl ring is typically observed, with the methoxy groups showing slight deviations. nih.gov The ethylamine side chain often adopts a gauche or anti conformation, influenced by the formation of intermolecular hydrogen bonds.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. biointerfaceresearch.com These two techniques are complementary and together provide a comprehensive vibrational fingerprint of the compound.
For this compound, the spectra would be characterized by absorption bands corresponding to the vibrations of the amine, the substituted aromatic ring, the methoxy groups, and the carbon-bromine bond. The positions of these bands are sensitive to the molecular environment and can be used to confirm the presence of these functional groups. nih.govnih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |
| N-H Stretch | Primary Amine (-NH₂) | 3400-3250 (two bands) | Strong in IR |
| C-H Stretch (Aromatic) | Phenyl Ring | 3100-3000 | Medium in IR, Strong in Raman |
| C-H Stretch (Aliphatic) | -CH₂, -OCH₃ | 3000-2850 | Strong in IR and Raman |
| C=C Stretch (Aromatic) | Phenyl Ring | 1600-1450 | Strong in IR and Raman |
| N-H Bend | Primary Amine (-NH₂) | 1650-1580 | Medium to Strong in IR |
| C-O Stretch | Aryl Ether (-O-CH₃) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Strong in IR |
| C-N Stretch | Alkyl Amine (-CH₂-N) | 1250-1020 | Weak to Medium in IR |
| C-Br Stretch | Bromo-Aromatic | 680-515 | Strong in IR |
Circular Dichroism Spectroscopy (if chiral analogues are studied)
There is no available scientific literature detailing the synthesis, resolution, or study of chiral analogues of this compound. As the parent compound is achiral, Circular Dichroism (CD) spectroscopy is not applicable. Studies on related chiral phenethylamines exist, but information specific to the chiral analogues of this particular isomer is absent from published research. Therefore, no data on its chiroptical properties can be presented.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragment Analysis
While the exact mass of this compound can be calculated from its molecular formula (C₁₀H₁₄BrNO₂), specific experimental High-Resolution Mass Spectrometry (HRMS) data, including detailed fragment analysis, has not been published. The characteristic fragmentation patterns of phenethylamines are influenced by the substitution pattern on the aromatic ring. Without experimental data for the 3-Bromo-4,5-dimethoxy isomer, a detailed and accurate fragment analysis cannot be constructed.
The theoretical monoisotopic mass is 259.0208 g/mol . However, any presentation of fragmentation data would be purely speculative and would not meet the required standards of scientific accuracy based on documented research.
In Vitro Pharmacological Data for this compound Remains Largely Uncharacterized in Scientific Literature
An extensive review of published scientific literature reveals a significant lack of available in vitro pharmacological data for the specific compound This compound . While the broader class of phenethylamines has been the subject of considerable research, detailed mechanistic and pharmacological characterization—including receptor binding affinities, functional activities, and enzyme modulation kinetics—for this particular positional isomer is not present in the accessible scientific domain.
Much of the existing research on bromo-dimethoxyphenethylamines focuses overwhelmingly on its structural isomer, 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine , commonly known as 2C-B. This compound has been extensively studied for its interaction with various neurotransmitter systems. For instance, derivatives of the 2,5-dimethoxy-4-bromo scaffold have been developed as potent and selective agonists for the serotonin (B10506) 5-HT₂A receptor, serving as valuable tools in neuroscience research nih.gov. Studies on these related compounds have detailed their binding affinities at serotonin 5-HT₂A and 5-HT₂C receptors and characterized them as partial agonists nih.govnih.gov.
However, this body of knowledge on the 2,5-dimethoxy-4-bromo isomer cannot be directly extrapolated to the 3-bromo-4,5-dimethoxy structure. The precise positioning of substituent groups on the phenyl ring is a critical determinant of a compound's pharmacological profile, profoundly influencing its affinity for and efficacy at specific receptor targets. Even minor structural alterations, such as the relocation of the bromine atom from the 4-position to the 3-position and the corresponding shift of the methoxy groups, can lead to dramatic changes in how the molecule interacts with the binding pockets of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
Similarly, research into the amphetamine analogue, 4-Bromo-3,5-dimethoxyamphetamine —which shares the same substitution pattern on the phenyl ring but includes an alpha-methyl group on the ethylamine chain—also notes a scarcity of pharmacological data wikipedia.org. The entry in Alexander Shulgin's book PiHKAL mentions basic dosage and duration information but confirms that very little data exists regarding its detailed pharmacological properties wikipedia.org. The lack of information on this closely related amphetamine further underscores the research gap concerning the phenethylamine (B48288) .
Consequently, it is not possible to construct a detailed and scientifically accurate article on the in vitro pharmacology of this compound based on the specific outline provided, as the primary research data required to populate the sections on receptor binding, functional assays, and enzyme modulation for this exact compound are not available in the reviewed literature.
Mechanistic and Pharmacological Characterization of 2 3 Bromo 4,5 Dimethoxyphenyl Ethanamine in in Vitro Systems
Enzyme Modulation and Inhibition Kinetics
Monoamine Oxidase (MAO) Inhibition Studies
While inhibitory constants (Ki) for 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine are not available, studies on other substituted phenethylamines can offer insights into potential activity. For instance, the compound 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) has been shown to be a mixed and reversible inhibitor of MAO, with a 30-fold higher selectivity for MAO-A over MAO-B. The Ki values for 2-DMPI were determined to be 1.53 µM for MAO-A and 46.67 µM for MAO-B.
Cytochrome P450 (CYP) Isoform Interaction (in vitro metabolism)
Specific in vitro metabolism studies detailing the interaction of this compound with cytochrome P450 (CYP) isoforms have not been identified. However, research on the analog 2C-B and other N-benzylphenethylamines suggests that CYP enzymes, particularly CYP3A4 and CYP2D6, may play a role in their metabolism and cytotoxicity. nih.govnih.gov Inhibition of these isoforms was found to influence the toxic effects of these compounds in cell lines, indicating a metabolic interaction. nih.govnih.gov It is generally understood that the CYP450 enzyme system, in addition to MAO, contributes to the metabolism of 2C-B, although to a lesser extent. frontiersin.org
Ionic Channel Modulation in Recombinant Systems
There is a lack of direct evidence for the modulation of voltage-gated or ligand-gated ionic channels by this compound in recombinant systems. However, studies on the structurally similar 2C-B have demonstrated potent antagonist activity at the 5-HT2A receptor expressed in Xenopus laevis oocytes. researchgate.net The 5-HT2A receptor is a G-protein coupled receptor that can indirectly modulate the activity of various ion channels. This finding suggests that this compound may also interact with serotonergic receptor systems, which could in turn influence neuronal excitability through second messenger-mediated effects on ion channels.
Exploration of Novel Molecular Targets in Cell-Free Systems
Research into novel molecular targets for this compound in cell-free systems is currently limited. However, broader research on phenethylamines suggests potential avenues for exploration. One study has proposed the "phenethylaminylation" of glial proteins through transglutaminase-mediated transamidation as a novel mechanism for the long-term effects of psychedelic phenethylamines. nih.gov This covalent modification of proteins represents a potential area of investigation for this compound.
Furthermore, the development of bivalent phenethylamines has identified the dopamine (B1211576) transporter (DAT) as a target for novel inhibitors, with evidence suggesting multiple substrate-binding sites. nih.gov While this involves chemically modified structures, it points to the possibility of designing derivatives of this compound that could interact with neurotransmitter transporters in novel ways.
Metabolic Pathways and Biotransformation Studies of 2 3 Bromo 4,5 Dimethoxyphenyl Ethanamine
In Vitro Metabolic Stability Assessment in Liver Microsomes and Hepatocytes
The metabolic stability of a compound provides an in vitro estimate of its susceptibility to metabolism, which helps in predicting its in vivo hepatic clearance and half-life. Such assessments are typically conducted using liver subcellular fractions like microsomes, which are rich in cytochrome P450 (CYP) enzymes, or intact hepatocytes, which contain a fuller complement of both Phase I and Phase II metabolic enzymes.
Studies have been conducted by incubating 2C-B with cryopreserved hepatocytes from humans, monkeys, dogs, rabbits, rats, and mice to identify the metabolites formed. nih.govresearchgate.net These investigations reveal that 2C-B undergoes metabolism, although the specific quantitative parameters of its stability, such as half-life and intrinsic clearance in these systems, are not extensively detailed in the available literature. However, research on a structurally related N-fluorobenzyl derivative, 25B-NBF, for which 2C-B is a metabolite, showed that it was extensively metabolized in human hepatocytes. mdpi.com In that study, the derivative had an elimination half-life of 29.7 minutes, and the intrinsic clearance was estimated to be 83.4 mL/min/kg, indicating a high hepatic extraction ratio. mdpi.com While not direct data for 2C-B, these findings suggest that the core phenethylamine (B48288) structure is susceptible to significant hepatic metabolism.
In studies using rat hepatocytes, several metabolites of 2C-B were successfully identified, confirming that this in vitro system is capable of reproducing the key metabolic pathways observed in vivo. nih.gov The primary hepatocyte culture system is considered a valuable tool for estimating the metabolic fate of such compounds. nih.gov
Identification of Key Metabolites via High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC) or liquid chromatography (LC), has been instrumental in identifying the structure of 2C-B metabolites. The primary metabolic transformations involve modifications to the ethylamine (B1201723) side chain and the methoxy (B1213986) groups on the phenyl ring.
O-demethylation is a significant metabolic pathway for 2C-B. This reaction can occur after initial oxidative deamination or directly on the parent compound. nih.govresearchgate.net In studies with rat hepatocytes, 2-O-desmethyl-2C-B was identified as a major metabolite. nih.gov Further research on rat models identified both 2-O-desmethyl and 5-O-desmethyl metabolites, which can be subsequently acetylated. nih.gov The demethylation of the major metabolite 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) leads to the formation of 4-bromo-2-hydroxy-5-methoxyphenylacetic acid (B-2-HMPAA). researchgate.net
Hydroxylation represents another key Phase I metabolic reaction. A notable hydroxylated metabolite, 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE), has been identified in incubations with hepatocytes from humans, monkeys, and rabbits, indicating some species-specific differences in metabolic pathways. nih.govresearchgate.net This metabolite was not observed in similar experiments using dog, rat, or mouse hepatocytes. nih.govresearchgate.net Additionally, metabolites containing a hydroxy group have been found to be largely present in their conjugated forms in rat hepatocyte cultures. nih.gov
The most prominent metabolic pathway for 2C-B is oxidative deamination of the ethylamine side chain. nih.govresearchgate.net This process is initiated by monoamine oxidase (MAO) enzymes, leading to the formation of a transient aldehyde intermediate, 4-bromo-2,5-dimethoxyphenylacetaldehyde. researchgate.net This intermediate is then further metabolized via two main routes:
Oxidation: The aldehyde is oxidized by aldehyde dehydrogenase (ALDH) to form 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). researchgate.netnih.gov This carboxylic acid derivative is the most abundant metabolite found in human urine, accounting for a significant portion of the total detected metabolites. nih.gov Further oxidation can lead to the formation of 4-bromo-2,5-dimethoxybenzoic acid (BDMBA). nih.govresearchgate.net
Reduction: The aldehyde intermediate can be reduced by alcohol dehydrogenase to form the corresponding alcohol, 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE). researchgate.net
The table below summarizes the key Phase I metabolites of 2C-B.
Enzymatic Biotransformation Mechanisms (e.g., MAO, CYP involvement)
The biotransformation of 2C-B is catalyzed by several enzyme systems, with Phase I reactions being predominantly carried out by monoamine oxidases and, to a lesser extent, cytochrome P450 enzymes.
Monoamine Oxidase (MAO): Research consistently shows that MAO-A and MAO-B are the principal enzymes responsible for the initial and major metabolic step of deamination. nih.govnih.govwikipedia.org The formation of the aldehyde intermediate, which leads to the main alcohol and carboxylic acid metabolites, is catalyzed by these enzymes. researchgate.net This makes MAO a crucial player in the metabolism of 2C-B in humans. nih.gov
The table below outlines the key enzymes involved in the biotransformation of 2C-B.
Conjugation Reactions (e.g., Glucuronidation, Sulfation) in Research Models
Following Phase I metabolism, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion from the body.
Glucuronidation: This is a confirmed pathway for 2C-B metabolites. Two specific glucuronic acid-conjugated metabolites, the β-D-glucuronide of 4-bromo-2,5-dimethoxyphenylethylalcohol and the β-D-glucuronide of 4-bromo-2,5-dimethoxyphenylacetic acid, have been chemically synthesized and subsequently identified in human urine samples. nih.govresearchgate.net Studies in rat hepatocytes also showed that metabolites containing a hydroxyl group were largely present as conjugates. nih.gov
Sulfation: Evidence suggests that sulfation also occurs. Some metabolites have been reported to be excreted in urine as O-sulfate conjugates. researchgate.net
Acetylation: In rat models, N-acetylation has been identified as a conjugation pathway. Following demethylation, the resulting metabolites can be acetylated, leading to the formation of compounds such as 1-acetoamino-2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethane and 1-acetoamino-2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethane. nih.gov Acetylated forms of 2C-B and its hydroxylated metabolite have also been noted in hepatocyte suspension buffers. researchgate.net
Comparative Metabolism Across Pre-clinical Species (in vitro extrapolation)
The in vitro metabolism of 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine has been investigated using hepatocytes from various pre-clinical species, including the mouse, rat, rabbit, dog, and monkey, and compared with human hepatocytes to understand interspecies differences and to extrapolate findings to human metabolism. These studies are crucial in pre-clinical safety assessment to determine the most appropriate animal model for toxicological studies.
Significant interspecies differences in the metabolic profile of this compound have been observed. researchgate.netnih.gov The primary metabolic pathways identified across species involve oxidative deamination and demethylation. researchgate.netnih.gov Oxidative deamination leads to the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). researchgate.netnih.gov Another product of oxidative deamination is 4-bromo-2,5-dimethoxybenzoic acid (BDMBA). researchgate.netnih.gov Demethylation can occur on the parent compound or on its deaminated metabolites. researchgate.netnih.gov
A notable interspecies difference was the identification of 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), a previously unknown metabolite, exclusively in incubations with mouse hepatocytes. researchgate.netnih.gov Another significant variation was the production of 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE), which was observed in hepatocytes from humans, monkeys, and rabbits, but was absent in those from dogs, rats, and mice. researchgate.netnih.gov
In isolated rat hepatocytes, the major recovered metabolites were 2-O-desmethyl-2-(3-bromo-4,5-dimethoxyphenyl)ethanamine and the carboxylic acid derivative of the parent compound. nih.gov This finding deviates slightly from in vivo studies in rats where 5-O-desmethyl-N-acetyl-2-(3-bromo-4,5-dimethoxyphenyl)ethanamine was the main urinary metabolite. nih.gov Other metabolites detected in rat hepatocytes include the alcohol derivative, the carboxylic acid derivative, 2-O-desmethyl-2-(3-bromo-4,5-dimethoxyphenyl)ethanamine, 2-O-desmethyl-N-acetyl-2-(3-bromo-4,5-dimethoxyphenyl)ethanamine, and 5-O-desmethyl-N-acetyl-2-(3-bromo-4,5-dimethoxyphenyl)ethanamine. nih.gov
The main metabolic pathways observed in vitro across the studied species are summarized in the table below.
Table 1: Major In Vitro Metabolic Pathways of this compound in Hepatocytes of Different Species
| Metabolic Pathway | Resulting Metabolites | Species in which Pathway is Observed | Reference |
|---|---|---|---|
| Oxidative Deamination | 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) | Human, Monkey, Dog, Rabbit, Rat, Mouse | researchgate.net, nih.gov |
| 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | Human, Monkey, Dog, Rabbit, Rat, Mouse | researchgate.net, nih.gov | |
| 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) | Human, Monkey, Dog, Rabbit, Rat, Mouse | researchgate.net, nih.gov | |
| Demethylation | Hydroxylated and subsequently demethylated metabolites | Human, Monkey, Dog, Rabbit, Rat, Mouse | researchgate.net, nih.gov |
| Phenolic Metabolite Formation | 4-bromo-2,5-dimethoxy-phenol (BDMP) | Mouse | researchgate.net, nih.gov |
| Hydroxylation and Demethylation | 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) | Human, Monkey, Rabbit | researchgate.net, nih.gov |
The following table details the specific metabolites identified in the different preclinical species and human hepatocytes.
Table 2: Comparative Profile of In Vitro Metabolites of this compound Across Species
| Metabolite | Human | Monkey | Dog | Rabbit | Rat | Mouse | Reference |
|---|---|---|---|---|---|---|---|
| 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | researchgate.net, nih.gov |
| 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | researchgate.net, nih.gov |
| 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | researchgate.net, nih.gov |
| 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) | ✓ | ✓ | ✓ | researchgate.net, nih.gov | |||
| 4-bromo-2,5-dimethoxy-phenol (BDMP) | ✓ | researchgate.net, nih.gov | |||||
| 2-O-desmethyl-2-(3-bromo-4,5-dimethoxyphenyl)ethanamine | ✓ | nih.gov | |||||
| 5-O-desmethyl-N-acetyl-2-(3-bromo-4,5-dimethoxyphenyl)ethanamine | ✓ | nih.gov | |||||
| 2-O-desmethyl-N-acetyl-2-(3-bromo-4,5-dimethoxyphenyl)ethanamine | ✓ | nih.gov |
✓ indicates the presence of the metabolite.
These comparative in vitro studies highlight that while the main metabolic pathways of this compound are qualitatively similar across the tested species, there are significant quantitative and qualitative differences in the metabolite profiles. researchgate.netnih.gov Such differences are critical for the extrapolation of toxicological data from preclinical species to humans.
Advanced Analytical Methodologies for 2 3 Bromo 4,5 Dimethoxyphenyl Ethanamine Quantification in Research Matrices
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for isolating 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine from endogenous components within a biological matrix. The choice of technique depends on the required sensitivity, the nature of the matrix, and the specific research question.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable compounds. For this compound, reversed-phase HPLC using a C18 column is a common approach, where a polar mobile phase (often a mixture of water or buffer and acetonitrile (B52724) or methanol) is used. nih.gov The separation is based on the differential partitioning of the analyte between the mobile phase and the nonpolar stationary phase. The choice of detector is critical for achieving the desired sensitivity and selectivity.
UV-Visible (UV) Detection: This is a common and robust detection method. It relies on the principle that the analyte absorbs light in the ultraviolet-visible spectrum. The presence of the substituted aromatic ring in this compound makes it a suitable candidate for UV detection. researchgate.net While widely applicable, its sensitivity can be limited, and selectivity may be a concern if co-eluting matrix components also absorb at the selected wavelength.
Fluorescence Detection: This method offers significantly higher sensitivity and selectivity compared to UV detection for compounds that fluoresce. nih.gov An analyte is excited at one wavelength and emits light at a longer wavelength. If this compound is naturally fluorescent or can be derivatized with a fluorescent tag, this detector can provide quantification at much lower concentrations.
Electrochemical Detection (ECD): ECD measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. This technique can be extremely sensitive and selective for electroactive compounds. The phenethylamine (B48288) structure may be amenable to oxidative ECD, providing a powerful tool for trace-level analysis in complex samples like cell lysates.
Table 1: Comparison of HPLC Detectors for this compound Analysis This table is interactive and can be sorted by clicking on the column headers.
| Detector Type | Principle of Operation | Typical Sensitivity | Selectivity | Requirements for Analyte |
|---|---|---|---|---|
| UV-Visible | Measures absorbance of light by the analyte. | Nanogram (ng) | Low to Moderate | Must contain a chromophore (e.g., aromatic ring). |
| Fluorescence | Measures light emitted from the analyte after excitation. | Picogram (pg) | High | Must be naturally fluorescent or derivatized with a fluorophore. |
| Electrochemical | Measures current from oxidation/reduction of the analyte. | Picogram (pg) to Femtogram (fg) | High | Must be electroactive (can be oxidized or reduced). |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. nih.gov For GC analysis, compounds must be volatile and thermally stable. Due to the polar amine group, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary. nih.gov
This involves reacting the primary amine with a reagent to form a less polar, more volatile derivative. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which form trifluoroacetamide (B147638) or trimethylsilyl (B98337) derivatives, respectively. researchgate.net
Once derivatized, the compound is injected into the GC, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for highly specific identification and quantification. psu.edumdma.ch
Table 2: Common Derivatization Reagents for GC-MS Analysis of Phenethylamines This table is interactive and can be sorted by clicking on the column headers.
| Reagent | Abbreviation | Derivative Formed | Key Advantage |
|---|---|---|---|
| Trifluoroacetic Anhydride | TFAA | N-Trifluoroacetyl | Highly volatile and stable. |
| Pentafluoropropionic Anhydride | PFPA | N-Pentafluoropropionyl | Excellent chromatographic properties and mass spectral characteristics. nih.gov |
| Heptafluorobutyric Anhydride | HFBA | N-Heptafluorobutyryl | Increases molecular weight, shifting fragments to a higher mass range, potentially reducing background interference. nih.gov |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents one of the most sensitive and selective analytical techniques available for quantifying compounds in biological matrices. fda.gov.tw It is an advancement of HPLC-MS, utilizing columns packed with smaller particles (<2 µm). This results in significantly higher resolution, improved peak separation, and much faster analysis times compared to traditional HPLC.
The coupling of UPLC with a tandem mass spectrometer (MS/MS) provides exceptional selectivity. nih.gov In MS/MS, a specific precursor ion corresponding to the protonated molecule of this compound is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation, and a specific, characteristic product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interferences, allowing for highly accurate quantification at very low levels (pg/mL). nih.govnih.gov A validated LC-MS/MS method for the related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) achieved a linear range of 0.5-100 ng/mL in human plasma. nih.gov
Table 3: Example UPLC-MS/MS Parameters (Based on Analogs) This table is interactive and can be sorted by clicking on the column headers.
| Parameter | Typical Setting | Purpose | Reference |
|---|---|---|---|
| Column | C18 reversed-phase (e.g., Kinetex XB-C18) | Provides robust separation for phenethylamines. | nih.gov |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid | Ensures good peak shape and efficient ionization. | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Phenethylamines readily form positive ions [M+H]+. | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor → product ion transitions. | nih.gov |
Sample Preparation Strategies for Biological Research Matrices (e.g., cell lysates, tissue homogenates for in vitro studies)
The primary goal of sample preparation is to extract this compound from the research matrix (cells or tissues) into a clean solvent compatible with the analytical instrument, while removing interfering substances like proteins and lipids.
Preparation of Cell Lysates: For in vitro studies using cultured cells, the process typically begins with washing the cells with ice-cold phosphate-buffered saline (PBS) to remove culture media. abcam.com An ice-cold lysis buffer is then added. abcam.com A common choice is RIPA (Radioimmunoprecipitation assay) buffer, which contains detergents (e.g., NP-40, sodium deoxycholate) to solubilize cell membranes and release intracellular contents. nih.gov Adherent cells are scraped from the culture dish, and the resulting suspension is agitated at 4°C. abcam.comnsjbio.com The final step is centrifugation at high speed to pellet cell debris, with the supernatant (the lysate containing the analyte) being carefully collected for analysis. abcam.com
Preparation of Tissue Homogenates: For tissue samples, work is performed quickly on ice to prevent protein degradation. abcam.com The tissue is often snap-frozen in liquid nitrogen immediately after dissection. abcam.com A measured amount of tissue is then placed in a tube with ice-cold lysis buffer. nsjbio.com Homogenization is performed using a mechanical homogenizer to completely disrupt the tissue structure. abcam.com The homogenate is then agitated at 4°C for an extended period to ensure complete lysis. abcam.com Similar to cell lysates, the homogenate is centrifuged to remove insoluble material, and the clear supernatant is collected. abcam.com
Following initial extraction, a further cleanup step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to concentrate the analyte and remove remaining matrix components before injection into the chromatographic system. nih.gov
Method Validation for Research Purity and Quantification
Method validation ensures that the chosen analytical procedure is fit for its intended purpose. For quantitative research, selectivity and specificity are critical parameters that must be thoroughly evaluated.
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov In the context of biological matrices, this means the method's response should be unaffected by endogenous materials in the cell lysate or tissue homogenate.
Specificity is considered the ultimate form of selectivity, demonstrating that the analytical signal is solely derived from the target analyte and not from any other compound.
The approach to demonstrating selectivity varies with the technique:
For HPLC-UV: Selectivity is assessed by analyzing blank matrix samples (e.g., lysate from untreated cells) and comparing the chromatograms to those from samples spiked with the analyte. The absence of any peak at the retention time of this compound in the blank sample indicates selectivity.
For GC-MS and UPLC-MS/MS: These techniques offer inherently higher specificity. For GC-MS, the combination of retention time and a unique mass fragmentation pattern provides strong evidence of specificity. For UPLC-MS/MS, specificity is demonstrated by the precise monitoring of a precursor-to-product ion transition at a specific retention time. The probability of an interfering compound having the same retention time, the same precursor ion mass, and the same product ion mass is exceptionally low, ensuring a highly specific measurement. nih.gov
Linearity and Dynamic Range
Currently, there is no specific data available in the scientific literature regarding the linearity and dynamic range of analytical methods validated for the quantification of this compound.
For the related compound, 4-bromo-2,5-dimethoxyphenethylamine, a liquid chromatography-mass spectrometry (LC-MS) method has been described with a linear range of 0.258 – 3.178 mg/mL. swgdrug.org The correlation coefficient (r²) for this method was reported to be greater than 0.998, indicating a strong linear relationship between the concentration and the instrument response within this range. swgdrug.org
Table 1: Linearity and Dynamic Range for a Related Compound (4-bromo-2,5-dimethoxyphenethylamine)
| Parameter | Value |
| Analytical Method | LC-MS |
| Linear Range | 0.258 – 3.178 mg/mL |
| Correlation Coefficient (r²) | > 0.998 |
It is crucial to note that these values are for a positional isomer and may not be directly applicable to this compound.
Accuracy and Precision
Similarly, specific data on the accuracy and precision of analytical methods for this compound are not available in the current body of scientific literature.
For the analysis of 4-bromo-2,5-dimethoxyphenethylamine, a reported method demonstrated an error of less than 5% for accuracy and a relative standard deviation (RSD) of less than 3% for repeatability, indicating high precision. swgdrug.org
Table 2: Accuracy and Precision for a Related Compound (4-bromo-2,5-dimethoxyphenethylamine)
| Parameter | Value |
| Accuracy | |
| Error | < 5% |
| Precision | |
| Repeatability (RSD) | < 3% |
These findings pertain to a structural isomer and should be considered as indicative pending specific validation for this compound.
Emerging Analytical Technologies for Compound Profiling
There is no information in the scientific literature on the application of emerging analytical technologies specifically for the profiling of this compound.
However, the broader field of analytical chemistry is continually evolving, with several emerging technologies showing promise for the profiling of novel psychoactive substances and related compounds. These include high-resolution mass spectrometry (HRMS), which offers enhanced selectivity and sensitivity for the identification and quantification of compounds in complex matrices. Additionally, techniques such as ion mobility spectrometry (IMS) coupled with mass spectrometry can provide an additional dimension of separation, aiding in the differentiation of isomers.
The application of these advanced techniques to the analysis of this compound would be a valuable area for future research, enabling a more comprehensive understanding of its metabolic fate and detection in various biological and non-biological samples.
Structure Activity Relationship Sar Studies of 2 3 Bromo 4,5 Dimethoxyphenyl Ethanamine Analogues
Systematic Structural Modifications at the Phenyl Ring
The aromatic core of the molecule, the phenyl ring, is a primary target for structural modification to investigate its role in ligand-receptor binding. Alterations to the halogen substituent and the methoxy (B1213986) groups have profound effects on the compound's pharmacological profile.
Variations in Halogen Substitution (position, type)
The substituent at the 4-position of the 2,5-dimethoxyphenyl ring is a critical determinant of activity. Research comparing a series of 2,5-dimethoxy-4-substituted phenethylamines (PEAs) has demonstrated that both the presence and the nature of the C(4) substituent significantly impact potency. nih.gov
Studies on 5-HT2A receptors expressed in Xenopus laevis oocytes revealed a clear rank order of antagonist potency based on the 4-position substituent. The potency varies as follows: iodo (2C-I) > bromo (2C-B) > methyl (2C-D) > hydrogen (2C-H). nih.gov This suggests that larger, more lipophilic, and electron-withdrawing groups at this position tend to enhance affinity. nih.gov For compounds with halogenated substituents, potencies were generally in the low nanomolar range. ugent.be
| Compound | 4-Position Substituent (R1) | Relative 5-HT2A Antagonist Potency |
| 2C-I | Iodo (-I) | Highest |
| 2C-B | Bromo (-Br) | High |
| 2C-D | Methyl (-CH3) | Medium |
| 2C-H | Hydrogen (-H) | Lowest |
This table illustrates the relative antagonist potency of 4-substituted 2,5-dimethoxyphenethylamines. nih.gov
Alterations of Methoxy Groups (position, number, replacement)
The two methoxy groups at the 2- and 5-positions are fundamental to the activity of this class of compounds. Their removal has been shown to be detrimental to agonist activity at 5-HT2A and 5-HT2C receptors. nih.gov
Systematic deletion studies have provided insight into the relative importance of each methoxy group:
Deletion of both methoxy groups results in a compound with negligible agonist activity. nih.gov
Deletion of the 5-methoxy group leads to a significant (20-fold) decrease in agonist potency at the 5-HT2A receptor. nih.gov
Deletion of the 2-methoxy group has an even more pronounced effect, causing a more than 500-fold drop in potency. nih.gov
These findings underscore the critical role of both methoxy groups, particularly the one at the 2-position, for maintaining high potency. Another structural modification involves tethering the two methoxy groups into a structurally rigidified tetrahydrofuran (B95107) heterocyclic ring system, as seen in the analogue 2C-B-FLY. ugent.be
Modifications to the Ethanamine Side Chain
The flexible ethanamine side chain is another key area for SAR studies, with modifications to its length and substitutions on the nitrogen atom yielding significant changes in activity.
Homologation and Dehomologation
The length of the alkyl chain connecting the phenyl ring to the amine group is a crucial factor for receptor interaction. While extensive data on systematic homologation (chain lengthening) and dehomologation (chain shortening) of 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine is not detailed in the available literature, the addition of a methyl group at the alpha-carbon (the carbon adjacent to the phenyl ring) is a well-studied modification. This creates the phenylisopropylamine or amphetamine analogue, such as DOB ((±)-1-(4-bromo-2,5-dimethoxyphenyl)-2-propylamine), which introduces a chiral center and has distinct pharmacological properties. nih.gov
N-Alkylation and N-Acylation Effects
Substitution on the primary amine has dramatic effects on affinity and functional activity. nih.gov
N-Methylation : Sequential N-methylation of 2C-B results in analogues with a 10-fold reduction in affinity at 5-HT2A receptors. nih.gov A slight reduction in both potency and efficacy is also observed with N-methylation of the parent 2C-H compound. ugent.be
N-Benzylation : In contrast, the addition of a larger N-benzyl group, particularly an N-(2-methoxy)benzyl moiety (creating NBOMe compounds), confers a significant increase in binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. nih.govnih.govresearchgate.net For example, 25B-NBOMe is a remarkably potent 5-HT2A receptor agonist. mdpi.com The substituents on the N-benzyl ring itself can be further modified, with small changes in this area having a profound effect on affinity and selectivity. nih.gov
| Modification | Example Compound | Effect on 5-HT2A Receptor Affinity/Potency |
| None (Primary Amine) | 2C-B | Baseline |
| N-Methylation | N-Me-2C-B | ~10-fold decrease in affinity. nih.gov |
| N-Ethylation | N-Et-2C-B | Substantially less potent than parent compound. nih.gov |
| N-(2-methoxy)benzylation | 25B-NBOMe | Significant increase in affinity and potency. nih.govresearchgate.net |
This table summarizes the general effects of N-alkylation on the activity of 2C-B analogues.
Incorporation of Chiral Centers and Enantiomeric Evaluation
The introduction of a chiral center into the molecular structure often leads to enantiomers with different pharmacological activities. A common way to introduce chirality is through the addition of a methyl group to the alpha-carbon of the ethanamine side chain, creating the amphetamine analogues (e.g., DOB from 2C-B). nih.gov
Research on these and other conformationally restrained analogues shows that the agonist potency at the 5-HT2A receptor is highly dependent on the spatial orientation of the amine side chain. nih.gov Consequently, the biological activity typically resides primarily in a single enantiomer. nih.gov For example, in a series of conformationally restricted analogues, it was observed that the 5-HT2A receptor agonist activity was predominantly associated with one enantiomer over the other. nih.gov This stereoselectivity highlights the importance of a specific three-dimensional structure for optimal interaction with the receptor binding site.
Pharmacophore Modeling and Ligand-Based Drug Design Principles (applied to research targets)
Pharmacophore modeling is a cornerstone of ligand-based drug design, utilized when the three-dimensional structure of a biological target is unknown. semanticscholar.org This computational approach relies on the principle that a group of molecules binding to the same target likely share common three-dimensional structural features, known as a pharmacophore, which are essential for their biological activity. semanticscholar.org For analogues of this compound, which belong to the broader class of phenethylamines, pharmacophore models are developed to understand the key molecular interactions with research targets, such as serotonin (B10506) receptors (e.g., 5-HT₂A).
The process involves aligning a set of active molecules and identifying the spatial arrangement of key chemical features. For phenethylamine (B48288) analogues, these features typically include:
An Aromatic Ring (AR): The phenyl group, which often engages in π-π stacking or hydrophobic interactions within the receptor's binding pocket.
A Hydrophobic Center (HY): Lipophilic substituents on the aromatic ring, such as the bromo and methoxy groups, contribute to binding affinity. Decorating the 2,5-dimethoxyphenethylamine scaffold with a lipophilic substituent in the 4′-position generally increases agonist potency at 5-HT₂ receptors. nih.gov
A Hydrogen Bond Donor (HBD): The primary amine of the ethanamine side chain, which is typically protonated at physiological pH and can form crucial hydrogen bonds with amino acid residues in the receptor.
A Positive Ionizable (PI) Feature: The same primary amine group, which carries a positive charge and can engage in ionic interactions.
A hypothetical pharmacophore model for a phenethylamine analogue binding to a G-protein coupled receptor (GPCR) like the 5-HT₂A receptor would consist of a specific 3D arrangement of these features. The distances and angles between these pharmacophoric points are critical determinants of binding affinity and efficacy. Once a statistically validated pharmacophore model is generated, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired structural features, potentially leading to the discovery of new ligands with specific activities. nih.gov
Ligand-based drug design also encompasses strategies like bioisosteric replacement, where one functional group is replaced with another that has similar physicochemical properties. For example, in the broader class of phenethylamines, replacing a bromo substituent with other halogens or small alkyl groups can modulate potency and selectivity. ugent.be These modifications are guided by the understanding of the steric and electronic requirements of the receptor's binding site, as inferred from the structure-activity relationships of known ligands.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. newjournal.org For phenethylamine derivatives, QSAR studies are instrumental in predicting their activity at various receptors and for understanding the specific molecular properties that govern these interactions. newjournal.orgcarta-evidence.org These models are built by calculating a wide range of molecular descriptors for a series of compounds and then using statistical methods to find the best correlation with their experimentally determined activities.
In studies involving a large set of substituted phenethylamines, various molecular descriptors have been found to be crucial for modeling their activity. carta-evidence.orgnih.govresearchgate.net These descriptors fall into several categories:
Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions.
Charge Descriptors: Atomic charges on specific parts of the molecule, like the amine group or aromatic ring atoms, which are critical for electrostatic interactions with the receptor.
Topological and 3D-MoRSE Descriptors: These describe the molecule's size, shape, and atomic distribution in 3D space. For instance, the descriptor Mor15u (3D-MoRSE - signal 15 / unweighted) has been identified as important in modeling the lipophilicity (logP) of phenethylamines. nih.govresearchgate.net
Lipophilicity Descriptors: Such as MLOGP, which is a key factor in a molecule's ability to cross biological membranes and reach its target. nih.govresearchgate.net
Statistical techniques like Multiple Linear Regression (MLR) and non-linear Multiple Regression (MNLR) are employed to create the predictive models. carta-evidence.org For example, a study on 46 substituted phenethylamines successfully used these methods to predict psychotomimetic activity. The resulting non-linear model demonstrated superior performance and stability, providing a strong correlation between the predicted and observed activities. carta-evidence.org
The statistical quality of a QSAR model is assessed using several parameters, as shown in the table below, which summarizes findings from a global QSAR study on phenethylamine derivatives. nih.govresearchgate.net
| Model Type | Descriptors | R² | R²A (Adjusted R²) | F-statistic | Standard Error |
| One-Variable MLR | BLTF96 (Verhaar model of Fish base-line toxicity) | 0.866 | 0.862 | 181.936 | 0.365 |
| Two-Variable MLR | BLTF96, Mor15u | 0.937 | 0.932 | 199.812 | 0.255 |
| Data derived from a global QSAR modeling study of phenethylamine derivatives. nih.govresearchgate.net |
In this table, R² (the coefficient of determination) indicates the proportion of variance in the biological activity that is predictable from the descriptors. Values closer to 1.0 suggest a better model fit. The F-statistic provides a measure of the model's statistical significance, with higher values indicating greater significance. These validated QSAR models serve as powerful predictive tools, enabling researchers to estimate the biological activity of novel or untested compounds like this compound based solely on their chemical structure, thereby prioritizing synthetic efforts and streamlining the drug discovery process. carta-evidence.orgnih.govresearchgate.net
Theoretical and Computational Chemistry Approaches to 2 3 Bromo 4,5 Dimethoxyphenyl Ethanamine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for studying molecules of this size. researchgate.netnih.gov By employing functionals such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), it is possible to compute the optimized molecular geometry, vibrational frequencies, and various electronic parameters. researchgate.net These calculations reveal how the distribution of electrons, influenced by the bromine and dimethoxy substituents on the phenyl ring, dictates the molecule's stability and chemical behavior.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, representing the outermost electron-containing orbital, indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO, the lowest energy empty orbital, represents its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.netnih.gov
For 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, which is activated by the two methoxy (B1213986) groups. The LUMO is also likely distributed over the phenyl ring system. Analysis of these orbitals helps predict how the molecule will interact with other chemical species.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.90 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 3.95 | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. wolfram.com It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps provide a guide to the molecule's reactive sites for electrophilic and nucleophilic attack. researchgate.net
In a MEP map of this compound, regions of negative electrostatic potential are expected around the electronegative oxygen atoms of the methoxy groups and the bromine atom. These sites are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the primary amine group (-NH₂) would exhibit a positive electrostatic potential, making this region a likely site for nucleophilic interactions, such as hydrogen bond formation within a receptor binding pocket.
Molecular Dynamics (MD) Simulations of Compound-Target Interactions
While ligand docking provides a static snapshot of a compound in a receptor's binding site, Molecular Dynamics (MD) simulations offer a dynamic view of this interaction over time. nih.gov MD simulations apply the principles of classical mechanics to model the movements and interactions of atoms and molecules. mdpi.com By simulating the solvated ligand-protein complex for nanoseconds or longer, MD can be used to:
Assess the stability of the binding pose predicted by docking studies.
Reveal conformational changes in both the ligand and the target protein upon binding.
Calculate the binding free energy with greater accuracy by accounting for entropy and solvent effects.
Identify key intermolecular interactions, such as persistent hydrogen bonds or water-mediated contacts, that stabilize the complex.
Ligand Docking Studies to Receptor Models
As a phenethylamine (B48288) derivative, this compound is structurally related to compounds known to interact with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors like the 5-HT₂A subtype. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.com
The process involves placing the 3D structure of the ligand into the defined binding site of a receptor's structural model. A scoring function then estimates the binding affinity (e.g., in kcal/mol), with lower scores typically indicating a more favorable interaction. researchgate.net For this compound, docking studies could predict key interactions within a receptor like the 5-HT₂A receptor, including hydrogen bonds between the ethylamine (B1201723) group and polar residues (e.g., aspartate, serine), and hydrophobic or π-π stacking interactions between the substituted phenyl ring and aromatic residues (e.g., phenylalanine, tryptophan).
| Compound | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| This compound | 5-HT₂A Receptor Model | -8.5 | Hydrogen bond with Asp155; Aromatic interactions with Phe339, Phe340 |
Conformational Analysis using Computational Methods
The biological activity of a flexible molecule is highly dependent on its three-dimensional shape or conformation. This compound possesses rotational freedom, primarily around the bonds of the ethylamine side chain. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt. chemrxiv.org
Computational methods can systematically explore the conformational space by rotating flexible bonds and calculating the potential energy of each resulting structure. This process generates a potential energy surface, from which low-energy conformers (local and global minima) can be identified. nih.gov Understanding the preferred conformation is essential, as it determines the molecule's shape and how well it can fit into the specific geometry of a biological target's binding site. The bioactive conformation, which is the shape the molecule adopts when bound to its target, may not always be the lowest energy conformation in isolation.
Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In early-stage drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound. nih.gov Computational, or in silico, models provide a rapid and cost-effective way to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties directly from a molecule's structure. researchgate.netresearchgate.net These predictions help identify potential liabilities, such as poor absorption or rapid metabolism, that could prevent a compound from becoming a viable drug candidate. biointerfaceresearch.com
Various physicochemical descriptors and rules, such as Lipinski's Rule of Five, are used to assess a compound's "drug-likeness." Key properties predicted include molecular weight, lipophilicity (logP), aqueous solubility (logS), the number of hydrogen bond donors and acceptors, and the polar surface area (PSA).
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 276.14 g/mol | Within Lipinski's rule limit (<500), favors absorption. |
| logP (Lipophilicity) | 2.35 | Within Lipinski's rule limit (<5), indicates good membrane permeability. |
| Hydrogen Bond Donors | 1 | Within Lipinski's rule limit (<5), favors membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Within Lipinski's rule limit (<10), favors membrane permeability. |
| Polar Surface Area (PSA) | 44.5 Ų | Indicates good potential for oral bioavailability and CNS penetration. |
| Aqueous Solubility (logS) | -2.8 | Suggests moderate solubility. |
2 3 Bromo 4,5 Dimethoxyphenyl Ethanamine As a Research Tool and Chemical Intermediate
Utility in Receptor Characterization and Probe Development
2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine serves as a valuable tool for characterizing receptor binding sites and developing molecular probes. The strategic placement of the bromine atom at the 3-position of the phenyl ring, in conjunction with the methoxy (B1213986) groups at the 4- and 5-positions, creates a unique steric and electronic profile that influences its interaction with various receptors.
One of the key areas where this compound has proven useful is in the study of serotonin (B10506) receptors, particularly the 5-HT2A receptor. The position of the bromine atom significantly alters the compound's affinity for this receptor compared to its more widely known isomer, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B). Early research indicated that moving the bromine atom from the 4-position to the 3-position results in a reduced affinity for the 5-HT2A serotonin receptor. This differential affinity makes this compound a useful negative control or a structural analog for probing the specific molecular interactions within the 5-HT2A receptor binding pocket. By comparing the binding of these two isomers, researchers can gain insights into the spatial and electronic requirements for high-affinity binding to this receptor.
The methoxy groups also play a crucial role in the molecule's interaction with receptors. These groups are known to increase lipid solubility and can influence binding kinetics through both steric and electronic effects. The 4,5-dimethoxy substitution pattern places this compound in a distinct chemical space compared to other well-known phenethylamines like the 2,5-dimethoxy substituted "2C" series or the 3,4,5-trimethoxy substituted mescaline. This allows for a more nuanced understanding of how the substitution pattern on the phenyl ring dictates pharmacological activity.
Furthermore, the presence of a bromine atom makes the compound amenable to radiolabeling, for instance with bromine radioisotopes, which would enable its use as a radioligand in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging studies. Such radiolabeled probes are invaluable for the in vivo visualization and quantification of receptor densities in the brain and other tissues, contributing to a better understanding of various neurological and psychiatric disorders.
Precursor for the Synthesis of Novel Research Compounds
The chemical structure of this compound makes it a versatile precursor for the synthesis of a wide range of novel research compounds. Its primary amine and substituted phenyl ring provide reactive sites for various chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery and pharmacological research.
The most common synthetic route to this compound itself involves the bromination of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde), followed by a reductive amination step. This straightforward synthesis makes the compound readily accessible as a starting material for more complex chemical elaborations.
Derivatization to Amides, Ureas, or Carbamates for SAR studies
The primary amine of this compound is a key functional group for derivatization. It can readily react with a variety of reagents to form amides, ureas, and carbamates. These derivatives are of significant interest for structure-activity relationship (SAR) studies, which aim to understand how modifications to a molecule's structure affect its biological activity.
Amides: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) yields a diverse range of amides. This allows for the systematic exploration of how different substituents at the nitrogen atom influence receptor binding and functional activity.
Ureas: Treatment with isocyanates or by reacting the amine with phosgene (B1210022) or a phosgene equivalent followed by another amine leads to the formation of ureas. The urea (B33335) linkage introduces a hydrogen-bond donor and acceptor, which can significantly alter the molecule's interaction with its biological target.
Carbamates: Reaction with chloroformates or by other carbamoylation methods produces carbamates. The carbamate (B1207046) group can act as a bioisostere for an amide or ester, offering a different set of electronic and steric properties.
These derivatizations allow researchers to probe the steric and electronic requirements of the binding site of a target receptor. By systematically varying the substituents on the amide, urea, or carbamate moieties, it is possible to identify key interactions that contribute to high-affinity binding and desired functional activity.
Building Block for Polycyclic Systems
The substituted phenethylamine (B48288) backbone of this compound can also serve as a foundational building block for the construction of more complex, polycyclic systems. The presence of the bromine atom and the amine group provides handles for intramolecular cyclization reactions, leading to the formation of novel heterocyclic scaffolds.
For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, to form new carbon-carbon bonds. The amine group can be involved in cyclization reactions to form nitrogen-containing heterocycles. While specific examples of the use of this compound in the synthesis of polycyclic systems are not extensively documented in the public domain, its structural features are analogous to other phenethylamines that have been used to create complex ring systems with potential therapeutic applications. The bromo and methoxy functional groups on its structure make it a valuable building block for constructing intricate organic frameworks.
Application in Chemoinformatics and Library Screening Initiatives
In the era of big data and computational drug discovery, chemical compounds are increasingly being utilized in digital environments. This compound is represented in various chemical databases, such as PubChem, which serve as essential resources for chemoinformatics and virtual screening initiatives. nih.gov
The availability of the compound's structure and physicochemical properties in these databases allows for its inclusion in virtual screening campaigns. researchgate.net In such campaigns, large libraries of virtual compounds are computationally screened against a biological target of interest to identify potential "hits" with a high probability of binding. The unique substitution pattern of this compound contributes to the chemical diversity of these virtual libraries, increasing the chances of identifying novel lead compounds.
Furthermore, the compound can be used as a query molecule in similarity searches to identify other compounds with similar structural features. This can be a valuable strategy for identifying new chemical scaffolds with potential biological activity. The structural information of this compound can also be used to develop pharmacophore models, which are three-dimensional representations of the essential steric and electronic features required for biological activity. These models can then be used to screen large databases for compounds that match the pharmacophore and are therefore likely to be active.
Comparison with Other Benchmark Compounds in Research Assays
A crucial aspect of characterizing a new research compound is to compare its properties with those of well-established benchmark compounds. In the case of this compound, the most relevant comparator is its structural isomer, 4-bromo-2,5-dimethoxyphenethylamine (2C-B).
As previously mentioned, the primary difference between these two compounds lies in their affinity for the 5-HT2A receptor. The reduced affinity of this compound for this receptor compared to 2C-B is a key finding that has been highlighted in early investigations. This difference underscores the sensitivity of the 5-HT2A receptor to the precise location of substituents on the phenethylamine scaffold.
The following table provides a comparison of key features of this compound and 2C-B:
| Feature | This compound | 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) |
| Synonym | 6-Bromo-3,4-DMPEA | 2C-B, Nexus |
| Chemical Formula | C₁₀H₁₄BrNO₂ | C₁₀H₁₄BrNO₂ |
| Molecular Weight | 260.13 g/mol | 260.13 g/mol |
| Substitution Pattern | Bromine at C3, Methoxy at C4, C5 | Bromine at C4, Methoxy at C2, C5 |
| Key Research Finding | Reduced 5-HT2A receptor affinity compared to 2C-B | Acts as a partial agonist at 5-HT2A and 5-HT2C receptors |
Beyond the direct comparison with its isomer, this compound can also be compared with other classes of phenethylamines, such as mescaline (3,4,5-trimethoxyphenethylamine). Mescaline typically exhibits lower affinity for the 5-HT2A receptor compared to the 2C series. By studying the pharmacological profile of this compound in relation to both 2C-B and mescaline, researchers can further refine their understanding of the structure-activity relationships within the broader class of phenethylamine-based receptor ligands.
Future Research Perspectives and Unexplored Avenues for 2 3 Bromo 4,5 Dimethoxyphenyl Ethanamine
Exploration of Unconventional Binding Sites and Receptor Modulations
The primary molecular targets for many psychoactive phenethylamines are serotonin (B10506) receptors, particularly the 5-HT₂ family. nih.govnih.gov Research on the related compound, 4-Bromo-2,5-dimethoxyphenethylamine (B3395496), has shown it acts as a partial agonist at 5-HT₂C receptors while demonstrating low intrinsic efficacy and even antagonist activity at 5-HT₂A receptors in certain experimental models. nih.govnih.govresearchgate.net However, the vast and complex landscape of the human receptome suggests that the binding profile of 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine may extend beyond these conventional sites.
Future research should prioritize comprehensive screening assays to explore its affinity for a wider range of targets. This includes other G-protein coupled receptors (GPCRs), ion channels, and transporter proteins. A particularly unexplored avenue is the potential for allosteric modulation, where the compound might not bind to the primary (orthosteric) site of a receptor but to a secondary (allosteric) site, thereby modifying the receptor's response to its endogenous ligand. Investigating its effects on receptors such as the trace amine-associated receptor 1 (TAAR1) or purinergic receptors like P2X subtypes could reveal novel mechanisms of action. frontiersin.orgnih.gov Such studies would be crucial in building a complete pharmacological profile and understanding the unique effects that shifting the bromo substituent from the 4- to the 3-position might induce.
Development of Advanced Analytical Techniques for Trace Analysis in Research
The ability to detect and quantify a compound and its metabolites at very low concentrations is fundamental for preclinical pharmacokinetic and metabolic studies. For many novel psychoactive substances, gas chromatography-mass spectrometry (GC-MS) has been a standard analytical method. nih.gov However, the increasing complexity of biological matrices necessitates the development of more sophisticated and sensitive techniques.
Future work should focus on establishing and validating advanced analytical methods specifically for this compound. This includes:
Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly high-resolution mass spectrometry (HRMS), which offers superior sensitivity and specificity for identifying metabolites in complex samples like urine or plasma. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS): Creating a comprehensive MS/MS database for the parent compound and its predicted metabolites would facilitate rapid and unambiguous identification in forensic and research contexts. nih.gov
Molecularly Imprinted Polymers (MIPs): The synthesis of MIPs tailored for the selective recognition of this compound could be a groundbreaking step. mdpi.com These synthetic receptors could be used as solid-phase extraction materials to isolate the compound from complex samples with high selectivity, significantly improving the accuracy and detection limits of existing methods. mdpi.com
These advanced techniques are essential for accurately characterizing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Integration with Systems Biology Approaches in Pre-clinical Research
Understanding the full biological impact of a novel compound requires moving beyond single-target interactions to a more holistic, systems-level perspective. Systems biology approaches, which integrate various "omics" data, offer a powerful framework for this type of investigation. Studies on the metabolism of the related 4-bromo isomer have identified several metabolic pathways, including deamination, oxidation, and O-desmethylation. researchgate.net
For this compound, a systems biology approach in preclinical models could involve:
Metabolomics: To comprehensively map the metabolic fate of the compound, identifying all major and minor metabolites and how they perturb endogenous metabolic pathways.
Proteomics: To analyze changes in protein expression in target tissues (e.g., the brain and liver) following administration, revealing potential off-target effects and compensatory mechanisms. researchgate.net
Transcriptomics: To study how the compound alters gene expression, providing insights into the cellular pathways and signaling cascades it modulates.
Integrating these datasets would provide a comprehensive "molecular signature" of the compound's effects, helping to predict its biological activity and potential toxicological profile long before clinical consideration.
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of phenethylamines often involves multi-step processes. A known route for a related compound involves the condensation of 2,5-dimethoxybenzaldehyde (B135726) with nitromethane, followed by reduction and subsequent bromination. mdpi.com While effective, there is considerable room for improvement in terms of efficiency, safety, and environmental impact.
Future research in synthetic chemistry should explore novel methodologies for producing this compound. Promising areas include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase yields, and improve the purity of the final product compared to conventional heating methods. mdpi.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety for handling hazardous reagents, and easier scalability, making the process more efficient and reproducible.
Green Chemistry Principles: Investigating the use of more environmentally benign solvents, reducing the number of synthetic steps (e.g., through novel C-H activation strategies), and minimizing waste generation would align the synthesis with modern standards of sustainability.
Developing a robust and efficient synthetic route is a critical prerequisite for enabling further pharmacological and biological investigation of this compound.
Investigation of Stereochemical Influence on Molecular Interactions
The presence of a chiral center in many pharmacologically active molecules means they can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that different enantiomers can have vastly different affinities, efficacies, and metabolic profiles. For conformationally restricted analogues of phenethylamines, bioactivity is often found primarily in a single enantiomer. nih.gov
The ethylamine (B1201723) side chain of this compound does not inherently make the molecule chiral. However, substitution on the alpha-carbon (as in amphetamines) or conformational restriction introduces chirality. A critical and entirely unexplored avenue of research is the synthesis and evaluation of chiral derivatives of this compound. Future investigations should focus on:
Asymmetric Synthesis: Developing methods to synthesize specific enantiomers of alpha-substituted or conformationally restricted analogues.
Chiral Separation: Using techniques like chiral chromatography to resolve racemic mixtures into their constituent enantiomers.
Stereospecific Pharmacological Evaluation: Testing the individual enantiomers in receptor binding and functional assays to determine if one is significantly more potent or selective for specific molecular targets. nih.gov
Understanding the stereochemical requirements for molecular interaction is fundamental to elucidating the structure-activity relationship (SAR) and could guide the design of more potent and selective future compounds.
Concluding Remarks on 2 3 Bromo 4,5 Dimethoxyphenyl Ethanamine Research
Summary of Key Academic Contributions and Findings
Direct academic research focusing exclusively on 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine is notably sparse in the available scientific literature. Unlike its well-documented isomer 2C-B, which has been the subject of numerous pharmacological, metabolic, and analytical studies, the 3-bromo isomer has not been a focal point of significant investigation. researchgate.netresearchgate.netnih.gov Its primary academic contribution is therefore implicit, serving as a structural data point in the broader exploration of phenethylamine (B48288) structure-activity relationships (SAR).
Key findings in the field generally suggest that the position of substituents on the phenyl ring dramatically influences a compound's affinity and efficacy at various receptors, particularly the serotonin (B10506) 5-HT2A receptor. biomolther.orgnih.govacs.org Research on a wide array of phenethylamine derivatives has shown that substitutions at the 4-position of the phenyl ring, as seen in the 2C-B, often confer potent bioactivity. biomolther.orgnih.gov While not explicitly detailed for the 3-bromo isomer, general SAR principles would predict that shifting the bromine atom from the 4-position to the 3-position would significantly alter its pharmacological profile, potentially reducing its potency or changing its receptor selectivity. nih.gov The academic contribution of this compound is thus less about direct experimental findings and more about its theoretical role as a comparative analog that helps researchers understand the strict structural requirements for receptor interaction. acs.org
Challenges and Opportunities in Future Research
The most significant challenge in the study of this compound is the profound lack of dedicated research. This scarcity of data presents a clear and immediate challenge for any effort to characterize its chemical, pharmacological, or toxicological properties. Synthetic chemistry literature, while providing general methods for producing substituted phenethylamines, does not offer specific, optimized routes for this particular isomer, which could pose a challenge for acquiring the compound for study. mdma.chacs.orgmdpi.com
However, this challenge directly translates into a significant opportunity. The compound represents a largely unexplored area of phenethylamine chemistry. Future research has the opportunity to:
Develop and document a robust synthesis: Establishing an efficient and scalable synthetic pathway is the first step toward enabling further research. acs.org
Conduct comprehensive pharmacological profiling: A full characterization of its binding affinities and functional activities at a wide range of neuroreceptors (e.g., serotonin, dopamine (B1211576), and adrenergic subtypes) is needed. nih.govbiomolther.org This would definitively place it within the SAR landscape of phenethylamines.
Investigate its metabolic fate: Understanding how the compound is metabolized is crucial for interpreting its potential effects and duration of action. Studies on related compounds have shown complex metabolic pathways, including oxidative deamination and demethylation. nih.govnih.gov
Evaluate its potential as a research tool: While its more potent isomers have been developed into radioligands for PET imaging, the unique properties of the 3-bromo isomer, if any, remain unknown. nih.gov It could potentially serve as a useful antagonist, a ligand for a different receptor subtype, or a tool with which to probe the topology of receptor binding pockets.
Broader Implications for Phenethylamine Chemistry and Research Tool Development
The existence of this compound, even as a sparsely studied compound, has broader implications for the field. It underscores the vastness of the chemical space occupied by substituted phenethylamines and highlights how subtle changes in molecular structure can lead to dramatic shifts in biological activity. wikipedia.orgnih.gov The systematic study of such isomers is fundamental to refining the pharmacophore models used to design new and more selective ligands. biomolther.orgnih.gov
The development of research tools, such as selective agonists, antagonists, or imaging agents, relies on a deep understanding of these structure-activity relationships. acs.orgnih.gov Each synthesized and tested analog, regardless of its potency, provides valuable data that contributes to this understanding. Compounds like this compound serve as important "negative" or "low-potency" data points that help define the boundaries of structural requirements for high-affinity receptor binding. By mapping what structural features reduce or alter activity, chemists can better focus their efforts on designing more effective and selective research tools for probing the intricate workings of the brain. neurolaunch.comnih.gov
Q & A
Basic: What spectroscopic methods are recommended for structural confirmation of 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine?
To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) , infrared (IR) spectroscopy , and high-resolution mass spectrometry (HR-MS) .
- NMR : Analyze and spectra to identify proton environments and carbon frameworks. Methoxy groups (δ ~3.8 ppm in ) and bromine-induced deshielding effects on aromatic protons are key diagnostic markers.
- IR : Confirm the presence of amine (-NH) stretches (~3300 cm) and methoxy C-O bonds (~1250 cm).
- HR-MS : Validate molecular weight (e.g., [M+H] at m/z 274.0 for CHBrNO) .
Basic: What synthetic strategies are commonly used to prepare this compound?
A typical synthesis involves:
Bromination : Introduce bromine at the 3-position of a pre-functionalized dimethoxybenzene derivative using N-bromosuccinimide (NBS) under controlled conditions.
Ethanamine Sidechain Installation : Employ reductive amination or Gabriel synthesis to attach the ethanamine group.
Purification : Use column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and recrystallization for high-purity yields (>95%) .
Advanced: How does bromine substitution at the 3-position influence binding affinity to serotonin receptors (e.g., 5-HT2A_{2A}2A)?
Bromine’s electron-withdrawing effect enhances receptor-ligand interactions by increasing the compound’s dipole moment and stabilizing π-π stacking with aromatic residues in the 5-HT binding pocket. Comparative studies of halogenated analogs (e.g., 25B-NBOMe) show bromine increases binding affinity (pK ~8.5–9.0) compared to non-halogenated derivatives. Key experimental steps :
- Radioligand displacement assays using -ketanserin.
- Molecular docking simulations to map halogen bonding interactions .
Advanced: How can researchers resolve contradictions in reported receptor binding affinities for this compound?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, radioligands). To validate
Standardize Assays : Use HEK-293 cells stably expressing human 5-HT receptors and -LSD as a reference ligand.
Control for Purity : Confirm compound purity (>99%) via HPLC and elemental analysis.
Cross-Validate : Compare results with structurally related compounds (e.g., 2C-B, 25B-NBOMe) under identical conditions .
Advanced: What experimental design is recommended for studying in vitro metabolism of this compound?
Hepatocyte Incubation : Use primary human hepatocytes (or HepG2 cells) incubated with the compound (1–10 µM) for 0–24 hours.
Metabolite Profiling : Employ liquid chromatography–tandem mass spectrometry (LC-MS/MS) with a C18 column and electrospray ionization (ESI) in positive ion mode.
Phase I/II Metabolite Identification : Monitor demethylation (loss of -OCH), hydroxylation, and glucuronidation products. Reference known metabolic pathways of NBOMe analogs (e.g., N-dealkylation, O-demethylation) .
Basic: What safety precautions are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention.
- Storage : Keep in a dark, airtight container at 2–8°C to prevent degradation .
Advanced: How can researchers investigate the compound’s potential as a precursor for bioactive derivatives?
Derivatization : Modify the ethanamine group via N-benzylation or acetylation to enhance bioavailability.
In Silico Screening : Use tools like AutoDock Vina to predict interactions with therapeutic targets (e.g., kinases, GPCRs).
In Vitro Bioactivity : Test derivatives in cell-based assays for cytotoxicity (MTT assay), antimicrobial activity (MIC determination), or anti-inflammatory effects (NF-κB inhibition) .
Advanced: What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?
- Matrix Effects : Plasma proteins and lipids can interfere with detection. Mitigate via solid-phase extraction (SPE) using C18 cartridges.
- Sensitivity Limits : Optimize LC-MS parameters (e.g., collision energy, dwell time) to achieve limits of quantification (LOQ) <1 ng/mL.
- Internal Standards : Use deuterated analogs (e.g., this compound-d) for precise quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
